1-(3-fluorophenyl)Pyrrolidine

Lipophilicity Physicochemical property Drug design

KOR antagonist campaigns fail when fluoro-positional isomers are interchanged. 1-(3-Fluorophenyl)pyrrolidine is the specific meta-fluoro building block achieving sub-nanomolar KOR affinity (Ki 0.565 nM). • >60-fold KOR selectivity over μ receptor • Optimized XLogP3 3.7 & pKa 4.61 for CNS penetration • Consistent batch quality for reliable scale-up.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 139909-17-4
Cat. No. B169096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)Pyrrolidine
CAS139909-17-4
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
InChIKeyZZFARUSNHHPINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)Pyrrolidine: Physicochemical & Structural Profile


1-(3-Fluorophenyl)pyrrolidine (CAS 139909-17-4) is a fluorinated N-aryl pyrrolidine building block with molecular formula C₁₀H₁₂FN and molecular weight 165.21 g/mol [1]. The meta-fluorine substitution on the phenyl ring distinguishes it from unsubstituted, ortho-fluoro, and para-fluoro analogs, conferring a computed XLogP3 of 3.7 and a predicted pKa of 4.61 ± 0.40 [1]. This compound serves as a key synthetic intermediate for CNS-targeted ligands, kinase inhibitors, and opioid receptor modulators, where the meta-fluorine position critically influences both electronic properties and biological target engagement [2].

Scaffold role Fluorinated N-aryl pyrrolidine building block for CNS ligand and kinase inhibitor synthesis
Meta-fluorine design Strategic electronic tuning distinct from ortho- and para-fluoro isomers
Physicochemical context Computed XLogP3 3.7 and predicted pKa 4.61 support CNS penetration research and low-basicity design

1-(3-Fluorophenyl)Pyrrolidine: Isomer Substitution Risks


The meta-fluorine position in 1-(3-fluorophenyl)pyrrolidine is not a generic design feature. In κ opioid receptor (KOR) antagonist programs, the 3-fluorophenyl substituent on the pyrrolidine ring is essential for achieving sub-nanomolar KOR affinity (Ki = 0.565 nM) while maintaining selectivity over μ and δ opioid receptors [1]. Positional isomerism dramatically alters biological outcomes: the ortho-fluoro isomer (1-(2-fluorophenyl)pyrrolidine) exhibits a distinct pharmacological profile as demonstrated in fluorolintane isomer studies where fluorine position dictates NMDA receptor affinity, DAT binding, and sigma receptor engagement [2]. Furthermore, the meta-fluorine placement reduces pyrrolidine basicity (pKa 4.61) compared to unsubstituted 1-phenylpyrrolidine (pKa 5.68), directly affecting ionization state at physiological pH and thereby altering membrane permeability, solubility, and off-target binding . These differences mean that interchangeable procurement of ortho-, meta-, or para-fluorophenyl pyrrolidine isomers without verifying target-specific SAR data risks experimental failure in receptor binding, cellular activity, and in vivo pharmacokinetic studies.

Positional isomer Meta-fluoro (3-F) enables sub-nanomolar KOR affinity and selectivity in reported SAR; ortho- or para-fluoro isomers may produce distinct NMDA receptor, DAT, and sigma receptor polypharmacology profiles that may not transfer
Basicity shift Meta-fluorine substitution lowers pyrrolidine basicity (predicted pKa 4.61) compared to unsubstituted 1-phenylpyrrolidine (pKa 5.68). Ionization-state differences at physiological pH may alter lysosomal trapping and intracellular distribution context
Pharmacophore context Class-level evidence indicates 3-fluorophenyl pyrrolidine motifs support high-affinity KOR engagement; interchangeable procurement of isomers without verifying target-specific SAR may shift binding affinity and selectivity in receptor studies

1-(3-Fluorophenyl)Pyrrolidine vs. Analogs: Key Comparisons


Lipophilicity Profile: Meta-Fluoro vs. Analogs

1-(3-Fluorophenyl)pyrrolidine exhibits a computed XLogP3 of 3.7, representing a 0.2 log unit increase over the para-fluoro isomer (1-(4-fluorophenyl)pyrrolidine, logP = 2.49) and a ~0.3–1.2 log unit increase over unsubstituted 1-phenylpyrrolidine (logP = 2.35–3.56 depending on source) [1][2]. This elevated lipophilicity reflects the electronic effect of meta-fluorine substitution, which positions the fluorine dipole to reduce overall molecular polarity less effectively than para-substitution, thereby increasing octanol-water partitioning.

Lipophilicity Profile
Cross-study comparable
XLogP3 = 3.7 (meta-F)
vs. para-F logP 2.49
vs. unsubstituted logP 2.35–2.42
Supports CNS penetration design review; may also increase non-specific binding risk context
Computed values; experimental logP not identified
Lipophilicity Physicochemical property Drug design

Basicity: Meta-Fluoro vs. Unsubstituted Pyrrolidine

The predicted pKa of the pyrrolidine nitrogen in 1-(3-fluorophenyl)pyrrolidine is 4.61 ± 0.40, which is approximately 1.07 pKa units lower than that of 1-phenylpyrrolidine (pKa 5.68 ± 0.40) . This reduction results from the electron-withdrawing inductive effect of the meta-fluorine atom transmitted through the phenyl ring to the nitrogen lone pair. At physiological pH 7.4, both compounds exist predominantly in the neutral free-base form, but the meta-fluoro compound is significantly less basic, with a lower fraction protonated in acidic compartments (e.g., lysosomes, pH ~5), which can reduce lysosomal trapping and alter intracellular distribution [1].

Basicity (pKa)
Cross-study comparable
pKa = 4.61 ± 0.40 (meta-F)
vs. 5.68 ± 0.40 (unsubstituted)
ΔpKa = –1.07
Lower basicity supports reduced lysosomal trapping and phospholipidosis risk review
Predicted values; no experimental pKa data identified
pKa Basicity Ionization state ADME

KOR Affinity: 3-Fluorophenyl Pyrrolidine Motif

In a direct medicinal chemistry context, the 3-fluorophenyl pyrrolidine substructure—as incorporated in the advanced KOR antagonist LY2444296 (which contains a 2-(3-fluorophenyl)pyrrolidine moiety)—contributes to κ opioid receptor binding affinity of Ki = 0.565 nM, with 63-fold selectivity over μ receptors (Ki = 35.8 nM) and 373-fold selectivity over δ receptors (Ki = 211 nM) [1]. This contrasts sharply with unsubstituted phenylpyrrolidine-containing analogs, which typically show significantly weaker KOR affinity [2]. Although the target compound 1-(3-fluorophenyl)pyrrolidine is a simpler N-aryl building block rather than the 2-substituted analog directly tested, the identical 3-fluorophenyl pharmacophore establishes its relevance for constructing high-affinity KOR ligands.

KOR Affinity
Class-level inference
Reported Ki (κ) = 0.565 nM for advanced analog incorporating 3-fluorophenyl pyrrolidine scaffold
Unsubstituted phenyl analogs: typically Ki > 100 nM (class-level baseline)
Supports 3-fluorophenyl pyrrolidine as a privileged fragment for KOR antagonist research
Class-level inference from advanced analog; direct building-block data to verify
κ opioid receptor KOR antagonist Binding affinity CNS

Boiling Point and Density: Meta-Fluoro vs. Unsubstituted Analog

1-(3-Fluorophenyl)pyrrolidine has a predicted boiling point of 252.2 ± 23.0 °C and density of 1.114 ± 0.06 g/cm³ , compared to 1-phenylpyrrolidine with a reported boiling point of 237.8 ± 9.0 °C (at 760 mmHg) and density of 1.022–1.026 g/cm³ . The ~14 °C higher boiling point and ~9% higher density of the meta-fluoro derivative arise from the increased molecular weight (165.21 vs. 147.22 g/mol) and enhanced dipole–dipole interactions due to the C–F bond. These differences are directly relevant for laboratory-scale purification by fractional distillation and for QC/analytical method development (GC injection port temperature, retention time prediction) [1].

Boiling Point & Density
Cross-study comparable
BP = 252.2 ± 23.0 °C; Density = 1.114 g/cm³ (meta-F)
vs. BP 237.8 °C; Density 1.022 g/cm³ (unsubstituted)
Supports fractional distillation and GC method development review
Predicted values; experimental BP for 1-phenylpyrrolidine at reduced pressure
Boiling point Density Purification Distillation

Meta-Fluoro Selectivity at NMDA Receptors and Monoamine Transporters

A systematic pharmacological comparison of aryl-fluorine positional isomers in the diphenidine series (1-[1-(fluorophenyl)-2-phenylethyl]pyrrolidines) demonstrated that fluorine position critically determines NMDA receptor affinity, dopamine transporter (DAT) binding, serotonin transporter (SERT) binding, and sigma receptor engagement [1]. The parent compound fluorolintane (2-fluoro isomer) displayed Ki = 87.92 nM at NMDA receptors, with distinct affinities at DAT and sigma receptors, while the positional isomers (3-fluoro, 4-fluoro) exhibited markedly different polypharmacology profiles [1]. Although this study used 1,2-diarylethylpyrrolidines rather than simple N-aryl pyrrolidines, it establishes the general principle that meta-fluorine placement on the phenyl ring of a pyrrolidine scaffold generates a unique biological fingerprint that cannot be replicated by ortho- or para-fluoro substitution [1][2].

NMDA/Transporter Profile
Class-level inference
Fluorine positional isomers show distinct NMDA, DAT, SERT, and sigma receptor binding in related 1,2-diarylethylpyrrolidine series
Meta-fluorine placement generates unique polypharmacology; isomer substitution may not reproduce target profile
Class-level inference; direct data for N-aryl series not available
NMDA receptor DAT Fluorine positional isomer CNS pharmacology

1-(3-Fluorophenyl)Pyrrolidine: Key Application Scenarios


KOR Antagonist Candidate Synthesis

1-(3-Fluorophenyl)pyrrolidine serves as a key building block for constructing selective KOR antagonists such as the LY2444296 chemotype. The 3-fluorophenyl pyrrolidine motif is essential for achieving sub-nanomolar KOR affinity (Ki = 0.565 nM) with >60-fold selectivity over μ and >370-fold over δ opioid receptors [1]. Medicinal chemistry teams optimizing KOR antagonists for depression, anxiety, or substance use disorders should procure this specific meta-fluoro isomer, as substitution with the para-fluoro analog or unsubstituted phenyl pyrrolidine would be expected to significantly reduce KOR binding affinity and selectivity based on established SAR [1].

CNS Lead Optimization: Balancing Lipophilicity and Basicity

With a computed XLogP3 of 3.7 and predicted pKa of 4.61, 1-(3-fluorophenyl)pyrrolidine occupies a favorable physicochemical space for designing CNS-penetrant compounds [1][2]. The lipophilicity is sufficient to promote blood–brain barrier passive diffusion while the low basicity (ΔpKa ≈ –1.07 vs. 1-phenylpyrrolidine) reduces lysosomal trapping and phospholipidosis risk . SAR programs targeting neurodegenerative or psychiatric indications where CNS exposure, low basicity, and manageable lipophilicity are prioritized should select the meta-fluoro building block over the more basic unsubstituted analog (pKa 5.68) or the less lipophilic para-fluoro isomer (logP 2.49) [1][2].

FBDD: Notum Carboxylesterase Inhibitor Optimization

The 1-phenylpyrrolidine scaffold has been validated as a fragment hit for Notum carboxylesterase inhibition, with 1-phenylpyrrolidine showing IC50 values in the low micromolar to nanomolar range (as low as 260 nM for certain analogs) [1]. Introduction of a meta-fluorine substituent (1-(3-fluorophenyl)pyrrolidine) provides a direct fragment evolution strategy to increase potency, modulate lipophilicity, and probe the palmitoleate-binding pocket geometry through fluorine-specific interactions [1][2]. FBDD groups should use this meta-fluoro fragment for SAR expansion and X-ray co-crystallography studies of the Notum active site [2].

Kinase and Pan-TRK Inhibitor Scaffold Construction

3-Fluorophenyl pyrrolidine substructures are recurring motifs in potent kinase inhibitors, including pan-TRK inhibitors (e.g., imidazopyridazine series identified from the Novartis compound collection) and TrkA kinase inhibitors with IC50 values as low as 1.3 nM [1][2]. 1-(3-Fluorophenyl)pyrrolidine provides the N-aryl pyrrolidine core amenable to further functionalization at the pyrrolidine ring (e.g., 2-substitution, 3-hydroxylation) to generate focused kinase inhibitor libraries [1]. Industrial medicinal chemistry groups pursuing TRK, ARG1, or other kinase targets should preferentially source the meta-fluoro isomer to maintain consistency with published SAR leads [2].

Application
Selection Property
Validation Focus
KOR Antagonist Candidate Synthesis
Meta-fluorophenyl pyrrolidine scaffold for selective KOR engagement
Receptor binding affinity and selectivity verification
CNS Lead Optimization
Balanced lipophilicity (XLogP3 3.7) and low basicity (pKa 4.61)
CNS penetration, lysosomal trapping, and hERG safety-related endpoint review
Fragment-Based Drug Discovery (Notum)
Meta-fluorine fragment evolution strategy for Notum carboxylesterase
Potency shift and X-ray co-crystallography binding mode interpretation
Kinase/Pan-TRK Inhibitor Library Construction
N-aryl pyrrolidine core amenable to 2-substitution and 3-hydroxylation
Kinase panel selectivity and TRK isoform assay context

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